Product packaging for Benzyl 8-hydroxyquinoline-2-carboxylate(Cat. No.:CAS No. 1072830-83-1)

Benzyl 8-hydroxyquinoline-2-carboxylate

Cat. No.: B11926186
CAS No.: 1072830-83-1
M. Wt: 279.29 g/mol
InChI Key: YBHCSDOVWXWTPG-UHFFFAOYSA-N
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Description

Contextualization of 8-Hydroxyquinolines in Chemical Research

8-Hydroxyquinoline (B1678124), also known as oxine or 8-quinolinol, is a versatile organic compound composed of a pyridine (B92270) ring fused to a phenol (B47542) ring. rroij.comnih.gov This structure imparts a range of valuable chemical properties, making 8-hydroxyquinoline and its derivatives the subject of extensive research across various scientific disciplines. rroij.comnih.govchemicalbook.com

A defining characteristic of 8-hydroxyquinolines is their ability to act as potent metal chelating agents. rroij.comchemicalbook.comwisdomlib.org The proximity of the hydroxyl group and the nitrogen atom in the pyridine ring allows them to form stable complexes with a wide array of metal ions. rroij.comnih.gov This property is fundamental to their application in analytical chemistry for tasks like gravimetric analysis and the extraction of metal ions. rroij.comscispace.com Furthermore, their chelation with metal ions can significantly enhance their fluorescence, a phenomenon utilized in the development of fluorescent chemosensors for detecting specific metal ions. rroij.comscispace.com

Beyond their role in analytical and materials science, 8-hydroxyquinoline derivatives have demonstrated a broad spectrum of biological activities. These compounds have been investigated for their potential as insecticides, fungicides, and antibacterial agents. rroij.comscispace.com Their diverse applications also extend to medicinal chemistry, with research exploring their neuroprotective, anti-HIV, and anticancer properties. rroij.comnih.govchemicalbook.com The wide-ranging utility of the 8-hydroxyquinoline scaffold continues to drive research into the synthesis and application of its novel derivatives. rroij.comnih.gov

Significance of the 2-Carboxylate Moiety within Quinoline (B57606) Scaffolds

The presence of a carboxylate group, particularly at the 2-position of the quinoline scaffold, significantly influences the molecule's chemical behavior and potential applications. Quinolines are considered a "privileged structure" in drug discovery, and the addition of functional groups like the 2-carboxylate moiety can further enhance their therapeutic potential. nih.gov

Quinoline-2-carboxylates are an important subclass of quinoline derivatives that are present in various biologically active molecules and serve as useful ligands in metal-catalyzed reactions. researchgate.net The introduction of a carboxylic acid group at the C-2 position can be a key structural feature for biological activity. For instance, some quinoline derivatives with a carboxyl group have shown inhibitory effects against certain enzymes.

The synthesis of quinoline-2-carboxylic acid derivatives is an active area of research, with various methods being developed to create these valuable compounds. ajchem-a.com These synthetic efforts are driven by the potential of these molecules in medicinal chemistry and other fields. For example, 8-hydroxy-2-quinolinecarboxylic acid is a known compound with specific properties and applications. sigmaaldrich.com

Role of the Benzyl (B1604629) Ester Functionality in 8-Hydroxyquinoline Systems

The benzyl ester functionality in Benzyl 8-hydroxyquinoline-2-carboxylate serves multiple purposes, primarily as a protecting group for the carboxylic acid. organic-chemistry.org In organic synthesis, protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. The benzyl group is a common choice for protecting carboxylic acids due to its relative stability under various reaction conditions and the ease with which it can be removed. organic-chemistry.orgorganic-chemistry.org

The benzyl group can be introduced through various methods, such as reaction with benzyl bromide. nih.gov It is often removed by catalytic hydrogenation, which cleaves the benzyl ether, yielding the carboxylic acid and toluene. organic-chemistry.org This deprotection step is crucial for revealing the carboxylic acid functionality at the desired stage of a synthetic sequence.

In the context of 8-hydroxyquinoline systems, the benzyl ester can be used to facilitate specific reactions. For example, the hydroxyl group of 8-hydroxyquinoline is often protected with a benzyl group prior to performing reactions like the Suzuki coupling. scispace.com This protection prevents unwanted side reactions involving the acidic proton of the hydroxyl group. Following the desired transformation, the benzyl group can be selectively removed. The use of benzyl esters and ethers is a common strategy in the synthesis of complex 8-hydroxyquinoline derivatives, allowing for precise control over the final molecular structure. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO3 B11926186 Benzyl 8-hydroxyquinoline-2-carboxylate CAS No. 1072830-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1072830-83-1

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

benzyl 8-hydroxyquinoline-2-carboxylate

InChI

InChI=1S/C17H13NO3/c19-15-8-4-7-13-9-10-14(18-16(13)15)17(20)21-11-12-5-2-1-3-6-12/h1-10,19H,11H2

InChI Key

YBHCSDOVWXWTPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Biological Activities and Mechanistic Investigations of Benzyl 8 Hydroxyquinoline 2 Carboxylate Derivatives

Antimicrobial Research

Antifungal Properties

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are recognized for their significant antifungal capabilities. The core structure, featuring a hydroxyl group at the C-8 position, is crucial for this activity. Research has demonstrated that these compounds exhibit both fungistatic and fungicidal effects against a range of pathogenic fungi, including various Candida species and dermatophytes. nih.gov

The antifungal efficacy is influenced by the specific substitutions on the 8-HQ scaffold. For instance, a series of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives showed potent in vitro activity against seven fungal pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from ≤ 0.0313 to 4 μg/mL. nih.gov One of the most active compounds, A14, demonstrated remarkable potency against Cryptococcus gattii, C. neoformans, C. glabrata, and C. auris, with MICs significantly lower than the lead compound and the common antifungal drug fluconazole. nih.gov

Studies on other 8-hydroxyquinoline derivatives, such as clioquinol (B1669181), 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, have also confirmed their broad-spectrum anti-Candida and antidermatophyte activity. nih.gov The MIC values for these compounds varied, with clioquinol showing activity in the range of 0.031-2 μg/ml. nih.gov The flexibility of the molecular structure and the position of the hydroxyl group are determining factors for the antifungal action. nih.gov

Antifungal Activity of 8-Hydroxyquinoline Derivatives
Compound/Derivative ClassFungal PathogenReported MIC Range (μg/mL)Reference
8-hydroxyquinolin-5-ylidene thiosemicarbazones (e.g., A14)Cryptococcus gattii, C. neoformans, C. glabrata, C. auris≤ 0.0313 - 2 nih.gov
ClioquinolCandida spp., Dermatophytes0.031 - 2 nih.gov
8-hydroxy-5-quinolinesulfonic acidCandida spp., Dermatophytes1 - 512 nih.gov
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp., Dermatophytes2 - 1024 nih.gov

Antiviral Effects (e.g., H5N1 Avian Influenza, Dengue Virus)

The antiviral potential of the 8-hydroxyquinoline scaffold has been investigated against several significant viral pathogens.

H5N1 Avian Influenza: A study involving the synthesis of thirty-two mono-, di-, and tri-substituted 8-hydroxyquinoline-2-carboxanilides revealed their potential as antiviral agents. These compounds were screened for bioactivity against the highly pathogenic H5N1 avian influenza virus, with their efficacy being evaluated based on the percentage of growth inhibition. The structure-activity relationship was analyzed concerning the lipophilicity and electronic properties of the derivatives. nih.gov

Dengue Virus (DENV): Several novel quinoline (B57606) derivatives have demonstrated significant, dose-dependent inhibitory activity against Dengue virus serotype 2 (DENV2). nih.gov For example, 2-isobutyl-5,7-dichloro-8-hydroxyquinoline showed a half-maximal inhibitory concentration (IC50) of 0.49 µM and a half-maximal cytotoxic concentration (CC50) of 19.39 µM, resulting in a high selectivity index (SI) of 39.5. nih.gov Mechanistic studies suggest that these compounds are not virucidal but act at an early stage of the viral life cycle. They appear to reduce the intracellular production of the viral envelope glycoprotein and decrease the yield of infectious virions in treated cells. nih.govnih.gov This mode of action points to the potential of these derivatives as promising scaffolds for the development of new anti-DENV therapeutics. nih.gov

Antiviral Activity of 8-Hydroxyquinoline Derivatives Against Dengue Virus Serotype 2 (DENV2)
CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2-isopropyl-5,7-dichloro-8-hydroxyquinoline3.0316.065.30 nih.gov
2-isobutyl-5,7-dichloro-8-hydroxyquinoline0.4919.3939.5 nih.gov

Antiparasitic Investigations

The 8-hydroxyquinoline nucleus is a well-established pharmacophore in antiparasitic drug discovery. Historically, clioquinol, an 8-hydroxyquinoline derivative, was utilized as an oral antiparasitic agent. nih.gov More recent research has focused on the potent activity of these compounds against various species of the protozoan parasite Leishmania, the causative agent of leishmaniasis. nih.govnih.gov

In vitro studies have demonstrated that 8-hydroxyquinoline (8-HQ) effectively eliminates both promastigote and intracellular amastigote forms of multiple Leishmania species, including L. (L.) amazonensis, L. (L.) infantum chagasi, and various species from the Viannia subgenus. nih.gov This leishmanicidal effect may be enhanced by the production of nitric oxide. nih.gov In vivo experiments using BALB/c mice infected with L. (L.) amazonensis showed that intralesional treatment with 8-HQ significantly reduced the number of tissue parasites. This reduction was associated with an increase in the immune response-regulating cytokine IFN-γ and a decrease in IL-4, leading to a diminished inflammatory reaction in the skin. nih.gov These findings highlight the multispectral action and therapeutic potential of 8-HQ and its derivatives in the treatment of leishmaniasis. nih.gov The general antiparasitic profile of the 8-HQ class also includes reports of antischistosomal activity. nih.gov

Antiproliferative and Anticancer Pathways

Activity against Specific Cancer Cell Lines (e.g., MCF-7, HCT 116, HepG-2, A549, Ovarian Cancer)

Derivatives of 8-hydroxyquinoline have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

MCF-7 (Breast Cancer): Numerous 8-hydroxyquinoline derivatives have been tested against the MCF-7 cell line. For instance, a novel compound bearing three quinolinone moieties showed an IC50 value of 21.02 µM. nih.gov Other studies have reported IC50 values for different derivatives ranging from 4.12 µM to 13.92 µM. nih.govnih.gov

HCT 116 (Colon Carcinoma): Against the HCT 116 cell line, various derivatives have shown potent activity, with reported IC50 values of 10.12 µM and 22.7 µM for different compounds. nih.govnih.gov

HepG2 (Hepatocellular Carcinoma): The antiproliferative effects on HepG2 cells have been documented, with IC50 values for certain benzo[h]quinoline derivatives recorded at 11.23 µM. nih.govekb.eg

A549 (Lung Carcinoma): 8-Hydroxyquinoline itself has been shown to possess potent cytotoxic activities against A549 lung cancer cells, with IC50 values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours, respectively. researchgate.net

Ovarian Cancer: The therapeutic potential against ovarian cancer has also been explored. A quinoline-2-thione derivative named KA3D displayed a significant cancer-killing effect on the cisplatin-resistant SKOV3 ovarian cancer cell line. nih.gov Another study noted the activity of a benzo[f]quinoline derivative against an ovarian cancer cell type. mdpi.com

Antiproliferative Activity (IC50 in µM) of 8-Hydroxyquinoline Derivatives on Various Cancer Cell Lines
Cancer Cell LineDerivative/CompoundReported IC50 (µM)Reference
MCF-7 (Breast)Compound with three quinolinone moieties21.02 nih.gov
Compound 6e13.92 nih.gov
HCT 116 (Colon)Compound 6e10.12 nih.gov
Glycoconjugate derivative22.7 nih.gov
HepG-2 (Liver)Compound 6e11.23 nih.gov
A549 (Lung)8-Hydroxyquinoline (24h)26 researchgate.net
8-Hydroxyquinoline (48h)5 researchgate.net
8-Hydroxyquinoline (72h)7.2 researchgate.net
SKOV3 (Ovarian)Quinoline-2-thione derivative KA3DSignificant effect nih.gov

Molecular Mechanisms of Cell Growth Inhibition (e.g., Caspase 3/7 Activation)

A key mechanism through which 8-hydroxyquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is orchestrated by a family of cysteine proteases known as caspases. Certain bis-8-hydroxyquinoline substituted benzylamine analogues have been shown to specifically activate the effector caspases 3 and 7, without activating the initiator caspases 8 and 9. This suggests that their biological target is located upstream in the apoptotic pathway, leading directly to the execution phase of cell death.

The activation of caspases 3/7 is a dose-dependent effect. For example, the compounds JLK 1472 and JLK 1486 elicited a marked activation of caspase 3/7 at concentrations of 0.1 µM and 1 µM, but had no effect at 0.01 µM. This specific activation of downstream caspases points to a targeted mechanism of action that bypasses the initial stages of the extrinsic (caspase 8-mediated) and intrinsic (caspase 9-mediated) apoptotic pathways.

Proposed Biochemical Pathways (e.g., Quinone Methide Formation)

One proposed biochemical pathway for the activity of certain benzyl (B1604629) 8-hydroxyquinoline derivatives involves the formation of highly reactive intermediates known as quinone methides. These species can be generated from precursor benzyl derivatives that contain a hydroxyl group, such as the 8-hydroxyquinoline moiety. nih.gov

The process can be initiated by the two-electron oxidation of the phenol (B47542) group within the 8-hydroxyquinoline structure. nih.gov Alternatively, a chemoenzymatic approach can be used where a biocatalyst hydroxylates a benzylic C-H bond to form a benzylic alcohol. This alcohol can exist in equilibrium with the corresponding ortho-quinone methide under aqueous conditions. chemrxiv.org Once formed, these electrophilic quinone methide intermediates are highly reactive and can be trapped by various biological nucleophiles, such as DNA and proteins. This covalent modification of essential biomolecules can disrupt cellular processes, leading to the observed cytotoxic and antiproliferative effects. The generation of these fleeting species under physiological conditions represents a plausible mechanism for the biological activity of these compounds. nih.govchemrxiv.org

Antioxidant Effects

Derivatives of 8-hydroxyquinoline (8-HQ) are recognized for their significant antioxidant properties, which are largely attributed to their ability to chelate metal ions and scavenge free radicals. nih.govelsevierpure.commdpi.com The core structure of 8-hydroxyquinoline acts as a potent antioxidant, with its efficacy being influenced by the redox properties of the 8-hydroxyl group and its capacity to form coordination complexes with transition metals like iron, copper, and zinc. mdpi.comnih.gov These metals are known to catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, which contribute to oxidative stress, a key factor in the pathology of various diseases. elsevierpure.commdpi.com

Research into novel 8-hydroxyquinoline derivatives has demonstrated their capacity to exert antioxidant activity. For instance, hybrid compounds designed by combining the structural features of clioquinol (an 8-HQ derivative) with donepezil have shown the ability to chelate copper(II) and zinc(II) and demonstrate antioxidant effects in vitro. nih.gov Specifically, compounds such as 5-chloro-7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline and its analogs have been highlighted for these properties. nih.gov The antioxidant mechanism of 8-HQ derivatives is not solely dependent on metal chelation; the redox activity of the phenolic hydroxyl group also plays a crucial role in scavenging radicals directly. mdpi.comnih.gov Studies have confirmed that 8-HQ is an efficient antioxidant, capable of protecting against ROS-induced damage. mdpi.com The antioxidant power of these derivatives can be influenced by various substituents on the quinoline ring, with some studies suggesting that electron-donating groups can enhance this activity. researchgate.net

Compound/Derivative ClassObserved Antioxidant EffectMethod/AssayReference
8-Hydroxyquinoline (Parent Compound)Potent antioxidant, inhibits oxidative degradation of deoxyribose.Deoxyribose degradation assay, Iron (II) autoxidation assay mdpi.comnih.gov
Clioquinol-Donepezil HybridsAble to chelate Cu(II) and Zn(II) and exert antioxidant activity.In vitro chelation and antioxidant assays nih.gov
Compound 5b (a multitargeted 8-HQ derivative)Oxygen radical absorbance capacity (ORAC-FL) value of 2.63 Trolox equivalents.ORAC-FL Assay nih.gov
Table 1: Summary of Antioxidant Effects of 8-Hydroxyquinoline Derivatives.

Anti-Neurodegenerative Potential

The therapeutic potential of 8-hydroxyquinoline derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), is a subject of intensive research. elsevierpure.com The multifaceted nature of these compounds, which allows them to address several pathological factors of AD, makes them promising candidates for disease-modifying agents. elsevierpure.comresearchgate.net Their mechanisms of action are primarily centered on mitigating amyloid-beta (Aβ) pathology and providing neuroprotection against oxidative damage and other toxic insults. nih.govnih.gov

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β peptides into toxic oligomers and plaques in the brain. scienceopen.com Derivatives of 8-hydroxyquinoline have been extensively investigated for their ability to inhibit this process. nih.govmdpi.com These compounds can interfere with Aβ aggregation through multiple mechanisms, including the chelation of metal ions like copper and zinc, which are known to promote and stabilize Aβ plaques. scispace.com

Several studies have synthesized and evaluated novel 8-HQ derivatives for their anti-aggregation properties. For example, a series of multitargeted 8-hydroxyquinoline derivatives showed significant inhibitory effects against self-induced Aβ1-42 aggregation. nih.gov Compound 5b from this series demonstrated a half-maximal inhibitory concentration (IC50) of 5.64 μM and was also effective at inhibiting Aβ1-42 aggregation induced by Cu2+ and Zn2+. nih.gov Another study on hybrid 8-hydroxyquinoline-indole derivatives identified compounds 18c, 18d, and 18f as potent inhibitors of self-induced Aβ1–42 aggregation, with EC50 values of 1.72, 1.48, and 1.08 µM, respectively. mdpi.comnih.gov These values represent a significant improvement over the known anti-amyloid drug, clioquinol (EC50 = 9.95 µM). nih.gov The most potent of these, compound 18f, achieved 82.3% and 88.3% inhibition of Cu2+-induced and Zn2+-induced Aβ1–42 aggregation, respectively. mdpi.comnih.gov

CompoundInhibition TargetPotency (IC50/EC50 or % Inhibition)Reference
Compound 5bSelf-induced Aβ1-42 aggregationIC50 = 5.64 µM nih.gov
Compound 18cSelf-induced Aβ1-42 aggregationEC50 = 1.72 µM nih.gov
Compound 18dSelf-induced Aβ1-42 aggregationEC50 = 1.48 µM nih.gov
Compound 18fSelf-induced Aβ1-42 aggregationEC50 = 1.08 µM nih.gov
Compound 18fCu2+-induced Aβ1-42 aggregation82.3% inhibition mdpi.comnih.gov
Compound 18fZn2+-induced Aβ1-42 aggregation88.3% inhibition mdpi.comnih.gov
Table 2: Inhibitory Activity of 8-Hydroxyquinoline Derivatives against Amyloid-β Aggregation.

The neuroprotective effects of benzyl 8-hydroxyquinoline-2-carboxylate derivatives are closely linked to their antioxidant and anti-aggregation activities. nih.gov By reducing oxidative stress and inhibiting the formation of toxic Aβ species, these compounds help to protect neurons from damage and death. nih.gov Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. elsevierpure.com The ability of 8-HQ derivatives to chelate redox-active metals and scavenge free radicals directly mitigates this damage. nih.govnih.gov

Cell-based assays have provided direct evidence for the neuroprotective capabilities of these compounds. For instance, compound 5b demonstrated excellent protective effects against the oxidative toxin H2O2 in PC12 cells, a cell line commonly used in neuroscience research. nih.gov This protection against oxidative damage is a key component of their neuroprotective profile. Furthermore, by preventing Aβ aggregation, these derivatives reduce the levels of neurotoxic Aβ oligomers, thereby preserving neuronal function and viability. nih.gov Some 8-HQ derivatives have also been shown to reverse mitochondrial membrane depolarization following oxidative stress, indicating a role in preserving mitochondrial function, which is often compromised in neurodegenerative conditions. nih.gov The development of multi-target-directed ligands based on the 8-HQ scaffold is a promising strategy, as these compounds can simultaneously address metal dyshomeostasis, oxidative stress, and Aβ aggregation, offering a comprehensive approach to neuroprotection. researchgate.net

Molecular Interactions and Chelation Chemistry of Benzyl 8 Hydroxyquinoline 2 Carboxylate Derivatives

Metal Ion Binding Affinity and Selectivity

The 8-hydroxyquinoline (B1678124) (8HQ) scaffold is a well-established chelating agent, capable of forming stable complexes with numerous metal ions. tandfonline.comnih.govrroij.com The introduction of a carboxylate group at the 2-position and a benzyl (B1604629) ester enhances and modifies this intrinsic chelating ability, allowing for specific interactions with various metal cations.

Coordination with Transition Metals (e.g., Cu(II), Fe(III), Zn(II))

Derivatives of 8-hydroxyquinoline exhibit a strong affinity for transition metals, which are crucial for numerous biological functions. nih.gov The parent compound, 8-hydroxyquinoline-2-carboxylic acid, demonstrates high stability constants (Log K1) for complexation with several transition metals. For instance, the stability constant for copper(II) (Cu(II)) is 12.00, and for zinc(II) (Zn(II)) it is 9.10. uncw.edu This strong binding is attributed to the preorganized structure of the ligand, which facilitates the formation of stable chelate rings with the metal ion. uncw.edu

The chelation of these metals is a key component of the anticancer properties of 8-hydroxyquinoline derivatives. nih.gov For example, copper complexes of 8-hydroxyquinoline-based ligands have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov The mechanism often involves the transport of copper ions into cancer cells, leading to increased oxidative stress and subsequent cell death. nih.gov Similarly, the ability to chelate iron(III) (Fe(III)) is critical, as iron is essential for cancer cell proliferation. nih.gov By sequestering iron, these compounds can effectively starve cancer cells of this vital nutrient. nih.gov The interaction with zinc(II) is also significant, as zinc is involved in numerous enzymatic processes that can be modulated by chelation. uncw.edunih.gov

Table 1: Stability Constants (Log K1) of 8-Hydroxyquinoline-2-Carboxylic Acid with Transition Metals

Metal Ion Log K1
Cu(II) 12.00 uncw.edu
Zn(II) 9.10 uncw.edu
Cd(II) 8.57 uncw.edu
Pb(II) 11.35 uncw.edu

Data obtained in 0.1 M NaClO4 at 25°C. uncw.edu

Chelation of Main Group Metals (e.g., Al(III), Mg(II))

In addition to transition metals, 8-hydroxyquinoline derivatives also form stable complexes with main group metals. The interaction with aluminum(III) (Al(III)) is of particular interest due to the neurotoxic potential of this metal. scispace.com The parent ligand, 8-hydroxyquinoline-2-carboxylic acid, can effectively chelate main group metals, as evidenced by its stability constant with magnesium(II) (Mg(II)), which is 4.93. uncw.edu The ability to bind Al(III) is a key aspect of the neuroprotective potential of these compounds. scispace.com

The chelation of these metals can help to mitigate their toxic effects and restore metal homeostasis in the brain, which is often disrupted in neurodegenerative diseases. tandfonline.comnih.gov

Table 2: Stability Constants (Log K1) of 8-Hydroxyquinoline-2-Carboxylic Acid with Main Group Metals

Metal Ion Log K1
Mg(II) 4.93 uncw.edu
Ca(II) 6.16 uncw.edu
Sr(II) 4.82 uncw.edu
Ba(II) 4.10 uncw.edu

Data obtained in 0.1 M NaClO4 at 25°C. uncw.edu

Interactions with Multivalent Ions (e.g., Molybdate)

Recent research has explored the interaction of 8-hydroxyquinoline-2-carboxylic acid with multivalent ions like molybdate (B1676688) (MoO₄²⁻). nih.gov This interaction is significant as molybdenum is an essential trace element. Studies have shown that 8-hydroxyquinoline-2-carboxylic acid can act as a "molybdophore," a molecule that can bind and transport molybdenum. nih.gov This suggests a potential role for these compounds in the uptake and metabolism of this essential element. nih.gov

Influence of Chelation on Biological Activity

The ability of benzyl 8-hydroxyquinoline-2-carboxylate derivatives to chelate metal ions is intrinsically linked to their biological effects. By modulating the concentration and availability of key metal ions, these compounds can exert potent anticancer and neuroprotective activities.

Metal Chelation-Mediated Anticancer Activity

The anticancer activity of 8-hydroxyquinoline derivatives is strongly associated with their ability to bind and transport metal ions, particularly copper and iron. nih.govnih.gov Cancer cells have a higher demand for these metals compared to normal cells. By forming lipophilic complexes with copper, these compounds can facilitate its entry into cancer cells, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis (programmed cell death). nih.gov

Furthermore, the chelation of iron by these compounds can disrupt the cell cycle and inhibit DNA synthesis in cancer cells, effectively halting their proliferation. nih.gov Studies have shown that some 8-hydroxyquinoline derivatives are significantly more potent in their antiproliferative effects than established iron chelators. nih.gov The complexes formed with metal ions can also interact with biological macromolecules like DNA and proteins, further contributing to their cytotoxic effects. nih.gov

Role in Neuroprotection via Metal Homeostasis Modulation

Dysregulation of metal ion homeostasis, particularly of copper, iron, and zinc, is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. tandfonline.comnih.gov 8-Hydroxyquinoline derivatives have emerged as promising therapeutic agents due to their ability to cross the blood-brain barrier and restore metal balance in the brain. rroij.comyoutube.com

By chelating excess metal ions, these compounds can prevent the formation of toxic protein aggregates and reduce oxidative stress, both of which are hallmarks of neurodegeneration. youtube.comresearchgate.net For instance, clioquinol (B1669181), a derivative of 8-hydroxyquinoline, has been investigated in clinical trials for Alzheimer's disease due to its ability to chelate copper and zinc. rroij.com The reversible nature of the metal binding allows these compounds to act as "metal chaperones," redistributing metal ions from areas of excess to areas of deficiency, thereby restoring normal neuronal function. youtube.com

Interaction with Metalloproteins and Metalloenzymes

The 8-hydroxyquinoline (8HQ) scaffold, which forms the core of this compound, is a well-documented metal-binding pharmacophore. nih.gov Derivatives of 8HQ are recognized for their potent chelating abilities, which are central to their biological activities. tandfonline.com These compounds can interact with metalloproteins and metalloenzymes through several mechanisms. The primary mechanism involves the chelation of the metal ion cofactor essential for the enzyme's catalytic activity. nih.gov The 8-hydroxyquinoline moiety acts as a bidentate ligand, binding metal ions through its phenolic oxygen and quinoline (B57606) nitrogen atoms. nih.govscirp.org This sequestration of the metal ion can lead to the inhibition of the enzyme. tandfonline.com

Another proposed mechanism is the formation of a metal-8HQ complex that can dissociate into a charged 1:1 metal-ligand complex and a free ligand. tandfonline.com This charged complex can then block the metal-binding sites on the enzyme, leading to its inactivation. tandfonline.com The lipophilicity of the compound is a crucial factor, as it facilitates cell entry, allowing the molecule to reach its intracellular targets. youtube.com The bioactivities of 8HQ derivatives are often linked to their ability to chelate metal ions like copper (Cu) and zinc (Zn), which can inhibit enzymes such as ribonucleotide reductase, crucial for DNA synthesis. tandfonline.com

The parent compound, 8-hydroxyquinoline-2-carboxylic acid, demonstrates this chelating power. Studies on its interaction with Gallium (Ga³⁺) have shown the formation of stable complexes. This highlights the intrinsic ability of the core structure to coordinate with metal ions, a property that is fundamental to its interaction with metalloenzymes.

Chelation Chemistry of 8-Hydroxyquinoline-2-Carboxylic Acid with Ga³⁺
Species FormedKey Findings
[Ga(8-HQA)]⁺Potentiometric and spectrophotometric titrations confirmed the formation of several complex species in aqueous solution. The [Ga(8-HQA)₂]⁻ species was identified as the most stable, a finding also supported by ESI-MS analysis. This demonstrates the strong chelating capability of the 8-hydroxyquinoline-2-carboxylic acid backbone.
[Ga(8-HQA)(OH)]
[Ga(8-HQA)(OH)₂]⁻
[Ga(8-HQA)₂]⁻

Interactions with Biological Macromolecules

DNA Binding Studies

While this compound itself has not been the specific subject of published DNA binding studies, research on structurally related 8-hydroxyquinoline derivatives provides insight into potential interactions. It is recognized that the ability to bind to nucleic acids is an important factor for the antiviral activity of some metal-binding compounds. tandfonline.com Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives and their metal complexes have been conducted to investigate their interaction with Calf Thymus DNA (CT-DNA) and plasmid DNA. nih.gov

These investigations often employ methods such as UV spectroscopic studies and gel electrophoresis. nih.gov The results for related compounds suggest that the metal complexes can bind to DNA more effectively than the ligands alone, with evidence pointing towards an intercalative binding mode, where the ligand inserts itself between the base pairs of the DNA. nih.gov For some quinoline-carboxylic acid derivatives, computational studies have suggested binding within the minor groove of the DNA duplex. researchgate.net However, without direct experimental data, the specific mode and affinity of this compound for DNA remain speculative.

Specific Protein Interactions (e.g., Rce1 Protease)

This compound has been utilized as a key intermediate in the synthesis of inhibitors targeting the Ras converting enzyme 1 (Rce1). nih.gov Rce1 is a critical endoprotease involved in the post-translational modification of Ras proteins. nyu.edunih.gov These proteins are key signal transducers for cell proliferation and survival, and their proper function depends on their localization to the plasma membrane, a process that requires a series of enzymatic modifications, including cleavage by Rce1. nih.govnyu.edu

In the pursuit of small-molecule inhibitors for Rce1, a library of 8-hydroxyquinoline-based compounds was generated. nyu.edu this compound served as a precursor in a modified Mitsunobu reaction to create more complex derivatives. nih.gov While not the final active compound, its structural framework is integral to the resulting inhibitors. These inhibitors demonstrated efficacy in reducing the in vitro activity of Rce1 and, significantly, induced the mislocalization of EGFP-tagged Ras from the plasma membrane in human colon carcinoma cells. nih.govnyu.edunih.gov This effect phenocopies what is observed with siRNA knockdown of Rce1 expression, validating that the enzyme is the intended target. nih.govnyu.edu

Structure Activity Relationship Sar Studies of Benzyl 8 Hydroxyquinoline 2 Carboxylate Analogs

Impact of Substituents on Biological Efficacy

The biological potency of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives can be finely tuned by altering the substituents on the scaffold. nih.gov

Influence of the Carboxylate Ester and Benzyl (B1604629) Moiety

While specific SAR studies on benzyl 8-hydroxyquinoline-2-carboxylate are limited, research on analogous structures provides valuable insights. The nature of the substituent at the C-2 position of the 8-hydroxyquinoline ring is critical. Studies on antitubercular activity have shown that substitutions at the C-2 position are generally not well-tolerated, with the notable exception of 2-styryl additions, which can retain activity.

In related 8-hydroxyquinoline-2-carboxamides, where an amide bond replaces the ester linkage, the substituent on the nitrogen atom (analogous to the benzyl group) plays a significant role. For instance, the antiviral activity of these carboxanilides is directly influenced by the nature of the anilide ring. mdpi.comnih.gov This suggests that the benzyl portion of the ester in this compound is likely a key determinant of biological efficacy.

Further studies on compounds with a benzyl group elsewhere on the 8-HQ scaffold reinforce the importance of this moiety. In a series of antitubercular 8-benzyloxyquinolines (where a benzyl group is attached to the oxygen at position 8), the presence of chlorine atoms on the benzyl ring was found to be important for activity against both replicating and non-replicating M. tb. H₃₇Rv. Similarly, in another study on bis-8-hydroxyquinoline substituted benzylamines, introducing a trifluoromethyl (CF₃) group at the para position of the benzyl moiety led to the most potent cytotoxic analogue.

Effects of Halogenation and Nitro Substitution

The addition of halogen atoms and nitro groups to the 8-hydroxyquinoline ring system has a profound effect on biological activity.

Halogenation:

Anticancer Activity: In studies on pyrano[3,2-h]quinolone derivatives, 6-chloro analogues were identified as the most active anticancer agents. nih.gov The introduction of halogens at positions 4, 6, and 9 was also found to increase the lipophilicity of the compounds. nih.gov

Antimicrobial Activity: Halogenated 8-HQ derivatives show enhanced antimicrobial properties. Notably, 7-bromo-8-hydroxyquinoline and clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) display high antigrowth activity against Gram-negative bacteria. researchgate.net Cloxyquin (5,7-dichloro-8-hydroxyquinoline) is potent against Listeria monocytogenes and Plesiomonas shigelloides. researchgate.net In another study, derivatives with 5-Cl and 5,7-diCl substitutions showed the highest inhibition against S. aureus.

Antifungal Activity: 7-Chloro and 7-bromo-5-sulfonic acid derivatives of 8-HQ have demonstrated notable fungal inhibition.

Nitro Substitution:

The nitro-substituted derivative nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) exhibits strong antibacterial activity against Aeromonas hydrophila and can selectively inhibit the growth of P. aeruginosa. researchgate.net

In a series of 8-hydroxyquinoline-2-carboxanilides, a derivative with a 3-nitrophenyl group (3-NO₂) demonstrated maximal antiviral activity with low cytotoxicity. mdpi.com Di- and tri-substituted derivatives featuring nitro groups (e.g., 2,4-NO₂) also showed high inhibition of H5N1 virus growth. mdpi.comnih.gov

The following table summarizes the antimicrobial activity of selected halogenated and nitro-substituted 8-hydroxyquinoline derivatives.

CompoundSubstituent(s)Test OrganismMIC (μM)
Nitroxoline 5-NO₂Aeromonas hydrophila5.26
P. aeruginosa84.14
Cloxyquin 5,7-di-ClL. monocytogenes5.57
P. shigelloides11.14
7-bromo-8HQ 7-BrGram-negative bacteriaHigh Activity
Clioquinol 5-Cl, 7-IGram-negative bacteriaHigh Activity

Data sourced from Cherdtrakulkiat, R. et al. (2016). researchgate.net

Role of Amine and Heterocyclic Substitutions (e.g., Piperazine (B1678402) Bridge, CH2-N Block)

The introduction of amine-containing side chains and heterocyclic systems like piperazine and morpholine (B109124) significantly modulates the biological profile of 8-hydroxyquinoline analogs.

Piperazine Substitutions: The nature of the piperazine substituent is crucial for antifungal activity. In one study, replacing an aliphatic ring with a substituted phenylpiperazine group caused a spike in antifungal efficacy. rroij.com This suggests that the presence of a substituted phenylpiperazine moiety is pivotal for this activity. rroij.com Conversely, a benzylpiperazine derivative showed weaker activity. rroij.com Hybrid molecules incorporating a piperazine linker have also demonstrated broad-spectrum antibacterial activities.

CH2-N Block (Mannich Bases): The aminomethylation of the 8-HQ scaffold to create Mannich bases is a common strategy. 7-Morpholinomethyl-8-hydroxyquinoline was found to be more active against Gram-positive than Gram-negative bacteria, a potency that correlated with its ability to chelate iron. rroij.com Another derivative, 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol, acts as a putative inhibitor of type III secretion in pathogenic bacteria.

The antifungal activity of various 8-hydroxyquinoline derivatives with amine and piperazine substitutions against several phytopathogenic fungi is detailed in the table below.

Compound IDSubstituent at C-2B. cinerea EC₅₀ (mM)S. sclerotiorum EC₅₀ (mM)
4e N-piperidyl>10.0>10.0
5a N-benzylpiperazine0.28160.1735
5b N-phenylpiperazine0.00750.0063
5c N-(4-fluorophenyl)piperazine0.00350.0028
5d N-(4-chlorophenyl)piperazine0.00420.0031
5h N-(2,4-difluorophenyl)piperazine0.00650.0045

Data sourced from Shang, X. et al. (2019). rroij.com

Correlation of Physico-chemical Parameters with Biological Activity

The biological action of this compound analogs is not solely dependent on their structure but is also governed by their physicochemical properties.

Lipophilicity and Electronic Properties

Lipophilicity, often expressed as log P or log k, is a critical determinant of a molecule's ability to cross biological membranes and reach its target. mdpi.com

Antiviral Activity: For a series of 8-hydroxyquinoline-2-carboxanilides, it was demonstrated that antiviral activity against the H5N1 virus increases linearly with rising lipophilicity. mdpi.comnih.gov

Electronic Effects: The same study found that antiviral activity is positively influenced by increasing the electron-withdrawing properties of substituents on the anilide ring. mdpi.comnih.gov For example, a derivative with a 3-NO₂ substituent (an electron-withdrawing group) and a log k value of approximately 0.41 showed maximum activity with minimal cytotoxicity. mdpi.comresearchgate.net In contrast, it has been predicted that electron-donating groups at the C-5 or C-7 positions of the quinoline (B57606) ring can also modulate activity.

The table below illustrates the relationship between substitution patterns, lipophilicity (log k), and antiviral activity.

Substituent (R) on Anilide RingVirus Growth Inhibition (%)Cytotoxicity (%)Lipophilicity (log k)
3-Cl-2-F 91.279.31.44
3,4,5-Cl 9.72.41.26

Data sourced from Abu-Melha, S. et al. (2020). mdpi.comnih.gov

pKa Values and Proton Dissociation Processes

The acid-base properties of 8-hydroxyquinoline analogs are fundamental to their mechanism of action, particularly their ability to chelate metal ions. nih.govrsc.org The molecule typically has two key ionizable sites: the phenolic hydroxyl group at C-8 and the quinoline ring nitrogen.

Influence of Substituents on pKa: The introduction of electron-withdrawing or -donating substituents impacts the proton dissociation constants (pKa values) of both the hydroxyl group and the quinoline nitrogen. nih.gov For example, adding an electron-withdrawing chloro-substituent at the R5 position decreases the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.govacs.org This is demonstrated by comparing 8-hydroxyquinoline (pKa(OH) = 9.51) with its 5-chloro derivative (pKa(OH) = 7.6). nih.govacs.org

Correlation with Activity: These pKa values are directly related to the compound's metal-binding ability and, consequently, its biological activity, such as MDR-selective anticancer toxicity. nih.govnih.gov The protonation state at physiological pH (around 7.4) determines the availability of the molecule to act as a chelating agent. nih.gov A linear relationship has been observed between the pKa of the hydroxyl group and the IC₅₀ values of certain 8-hydroxyquinoline derivatives, indicating that acid-base properties are crucial factors modulating their anticancer activities. rsc.org

The table below shows the pKa values for 8-hydroxyquinoline and its 5-chloro derivative.

CompoundSubstituentpKa (NquinH⁺)pKa (OH)
8-Hydroxyquinoline None4.999.51
5-Chloro-8-hydroxyquinoline 5-Cl3.87.6

Data sourced from Gbelc, M. et al. (2022). nih.govacs.org

General Structural Requirements for Potency and Selectivity of this compound Analogs

The potency and selectivity of this compound analogs are intricately linked to their chemical structures. Research into the structure-activity relationships (SAR) of this class of compounds has revealed several key features that govern their biological activity. These findings are crucial for the rational design of more effective and selective agents for various therapeutic targets.

The fundamental 8-hydroxyquinoline scaffold serves as a critical pharmacophore, largely due to its ability to chelate metal ions, which is a key mechanism in disrupting various microbial and cancerous enzymatic processes. researchgate.net Modifications at several key positions on both the quinoline ring and the benzyl ester moiety have been systematically explored to understand their impact on biological outcomes.

Influence of Substituents on the Quinoline Ring

Substitutions on the quinoline core of this compound analogs play a pivotal role in modulating their potency and selectivity.

Position 5 and 7: Halogenation at the C-5 and C-7 positions of the quinoline ring is a common strategy to enhance biological activity. For instance, the presence of chloro or bromo groups at these positions has been shown to increase the lipophilicity of the molecule, which can lead to improved cell permeability. nih.gov In a study on related 8-hydroxyquinoline derivatives, 5,7-dihalo-substituted compounds exhibited significant cytotoxicity against various human tumor cell lines. nih.gov

Position 2: The nature of the substituent at the C-2 position is a primary determinant of activity. While this article focuses on the benzyl carboxylate group, it is informative to consider findings from related analogs. For example, replacing the ester with an amide linkage to a substituted aniline (B41778) can significantly influence antiviral activity. Studies have shown that electron-withdrawing groups on the aniline ring, coupled with increased lipophilicity, lead to enhanced antiviral efficacy. nih.gov This suggests that modifications of the electronic properties of the group at C-2 are critical.

The 8-Hydroxy Group: The hydroxyl group at the C-8 position is considered essential for the metal-chelating properties of these compounds, which is often linked to their mechanism of action. researchgate.net Its removal has been shown to significantly diminish the cytotoxic activity of related bis-hydroxyquinoline analogs. researchgate.net

The following table summarizes the general impact of substitutions on the quinoline ring on the biological activity of 8-hydroxyquinoline analogs.

Position of SubstitutionType of SubstituentGeneral Effect on ActivityReference
C-5 and C-7Halogens (e.g., Cl, Br)Increased lipophilicity and cytotoxicity nih.govnih.gov
C-2Aromatic Amide (in related analogs)Increased lipophilicity and antiviral activity with electron-withdrawing groups nih.gov
C-8Hydroxyl GroupEssential for metal chelation and biological activity researchgate.netresearchgate.net

Influence of the Benzyl Ester Moiety

The benzyl portion of this compound offers a versatile site for structural modifications to fine-tune the compound's properties.

Substitution on the Benzyl Ring: The electronic nature and position of substituents on the phenyl ring of the benzyl group can drastically alter the biological activity. In studies of analogous bis-8-hydroxyquinoline substituted benzylamines, the introduction of an electron-withdrawing trifluoromethyl group at the para-position of the benzyl ring resulted in the most potent cytotoxic analog. researchgate.net Varying the substituent from an electron-donating methyl group to an electron-withdrawing nitro group did not drastically change the potency, suggesting that steric factors and the position of the substituent are also critical. researchgate.net

Ester Linkage: The ester linkage itself is a key functional group. Its susceptibility to hydrolysis can be modulated by the electronic environment of both the quinoline and the benzyl moieties, potentially influencing the compound's stability and prodrug characteristics.

The table below illustrates the influence of substituents on the benzyl group in related 8-hydroxyquinoline analogs.

Substituent on Benzyl Ring (in related benzylamines)PositionEffect on CytotoxicityReference
Trifluoromethyl (CF₃)paraMost potent analog researchgate.net
Methyl (CH₃)Not specifiedPotent cytotoxic drug researchgate.net
Nitro (NO₂)Not specifiedPotent cytotoxic drug researchgate.net
Trifluoromethyl (CF₃)orthoLess active than para-substituted analog researchgate.net

Computational and Theoretical Chemistry of Benzyl 8 Hydroxyquinoline 2 Carboxylate and Its Congeners

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. For complex organic molecules like Benzyl (B1604629) 8-hydroxyquinoline-2-carboxylate, these methods offer a window into their geometric and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of quinoline (B57606) derivatives. nih.govnih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6–311G(d,p), are employed to optimize the molecular geometry in the gas phase. nih.gov This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

For instance, studies on similar structures, like benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, show that the optimized structure calculated by DFT can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov In such molecules, the planarity of the quinoline ring system and the orientation of substituent groups, like the benzyl and carboxylate groups, are of significant interest. nih.govnih.gov For Benzyl 8-hydroxyquinoline-2-carboxylate, DFT would be used to determine the conformation of the benzyl ester group relative to the quinoline core and the nature of the intramolecular hydrogen bond involving the 8-hydroxyl group and the quinoline nitrogen.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Quinoline Carboxylate Core Structure (Note: This table is illustrative, based on typical values for related quinoline structures, as specific data for this compound is not available in the provided sources.)

ParameterBond/AngleCalculated Value
Bond LengthC2-C(O)~1.50 Å
Bond LengthC(O)-O(benzyl)~1.36 Å
Bond LengthC8-O(H)~1.37 Å
Bond AngleN1-C2-C(O)~118°
Bond AngleC2-C(O)-O(benzyl)~112°
Dihedral AngleN1-C2-C(O)-O~5°

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and predict electronic absorption spectra. cecam.orgresearchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. researchgate.netacs.org

For this compound, TD-DFT calculations, often performed on the DFT-optimized geometry, can predict the maximum absorption wavelengths (λmax). acs.org These calculations help in assigning the observed spectral bands to specific electronic transitions, typically π→π* or n→π* transitions within the aromatic quinoline system. researchgate.net Understanding the electronic spectra is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs), where 8-hydroxyquinoline (B1678124) derivatives are widely used. scispace.comrroij.com

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound (Note: This table presents hypothetical data based on typical TD-DFT results for aromatic esters and quinolines.)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1~350 nm~0.45HOMO → LUMO (π→π)
S0 → S2~310 nm~0.20HOMO-1 → LUMO (π→π)
S0 → S3~280 nm~0.15HOMO → LUMO+1 (π→π*)

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. nih.gov For congeners of this compound, docking studies have been performed to explore their potential as anticancer, antitubercular, or enzyme inhibitory agents. nih.govresearchgate.net

In a typical docking study, the 3D structure of the ligand, optimized using methods like DFT, is placed into the active site of a target protein. A scoring function then estimates the binding energy (or affinity), with more negative values indicating a stronger interaction. researchgate.net For this compound, docking could be used to predict its binding mode within various enzyme active sites, such as aromatase or the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govresearchgate.net The results would highlight key interactions, such as hydrogen bonds with the 8-hydroxyl group or π-stacking with the quinoline and benzyl rings, guiding the rational design of more potent derivatives.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool used to analyze the results of a quantum chemical calculation. It provides a localized picture of bonding, lone pairs, and orbital interactions within a molecule. researchgate.netdergi-fytronix.com NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which corresponds to stabilizing electronic interactions. researchgate.net

For quinoline derivatives, NBO analysis reveals the nature of hybridization and charge distribution across the molecule. dergi-fytronix.comdergipark.org.tr Applying NBO analysis to this compound would provide insights into:

Charge Distribution : Calculating the natural atomic charges on each atom, which helps in understanding the molecule's electrostatic potential. dergi-fytronix.com

Donor-Acceptor Interactions : Identifying the most significant orbital interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the π* anti-bonding orbitals of the aromatic rings. These interactions are quantified by the second-order perturbation stabilization energy, E(2). researchgate.net

Hybridization : Determining the hybridization of atomic orbitals, confirming the sp2 character of the aromatic carbons and the nature of the bonding in the carboxylate group. dergi-fytronix.com

Solvent Effects and Environmental Influence on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing a more realistic picture of molecular behavior in solution. The Polarizable Continuum Model (PCM) is a common method where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

Studies on 8-hydroxyquinoline show that its tautomeric equilibrium and hydrogen-bonding characteristics are sensitive to the solvent environment. researchgate.net In protic solvents, 8-hydroxyquinoline can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom). researchgate.net For this compound, computational studies incorporating solvent effects would be crucial for predicting:

Solvation Energies : The energy change when the molecule is transferred from the gas phase to a solvent.

Conformational Changes : How the solvent might stabilize different rotational conformations of the benzyl group.

Spectral Shifts : Solvatochromic effects, or the shifting of UV-Vis absorption bands in different solvents, can be modeled using TD-DFT in conjunction with a solvent model.

Prediction of Chemical Reactivity and Preferred Interaction Sites

Computational chemistry offers several descriptors to predict a molecule's reactivity and the sites where it is most likely to interact with other chemical species. Key tools for this include the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline ring, while the LUMO may be distributed across the entire conjugated system.

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It visually identifies regions of positive and negative potential. Negative regions (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, such as around the nitrogen and oxygen atoms. Positive regions (colored blue) are electron-poor and indicate sites for nucleophilic attack. dergi-fytronix.com The MEP map for this compound would clearly show the negative potential near the phenolic oxygen and quinoline nitrogen, identifying them as primary sites for metal chelation and hydrogen bonding. scispace.comnih.gov

Advanced Applications Beyond Medicinal Chemistry

Optoelectronic Materials

The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a cornerstone in the development of organic optoelectronic devices due to its excellent electron-transporting and light-emitting capabilities. iitk.ac.inresearchgate.net The introduction of a benzyl (B1604629) group can further modulate these properties, leading to tailored materials for specific device architectures.

Derivatives of 8-hydroxyquinoline are integral to Organic Light-Emitting Diode (OLED) technology, often serving as the electron transport layer (ETL) and/or the emissive layer (EML). iitk.ac.in Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinoline)aluminum (Alq3), are renowned for their stability and efficiency in these roles. iitk.ac.in The incorporation of different substituents onto the 8-hydroxyquinoline framework allows for the fine-tuning of the electronic and luminescent properties of these materials. researchgate.net

For instance, zinc complexes of 8-hydroxyquinoline derivatives have been synthesized and investigated as light-emitting materials. researchgate.netmdpi.com These complexes often exhibit bright and tunable electroluminescence. For example, bis(8-hydroxyquinoline) zinc (Znq2) and its derivatives are noted for their high electroluminescence quantum yield and good thermal stability, making them suitable for low-operating-voltage OLEDs. mdpi.com The introduction of a styryl group to bis(8-hydroxyquinoline) zinc has resulted in OLEDs with strong yellow emissions. mdpi.com

Device Component Role of 8-Hydroxyquinoline Derivatives Key Properties Example Compounds/Complexes
Electron Transport Layer (ETL)Facilitates the injection and transport of electrons from the cathode to the emissive layer.Good electron mobility, thermal stability, ability to form stable interfaces.Tris(8-hydroxyquinoline)aluminum (Alq3) iitk.ac.in
Emissive Layer (EML)Site of electron-hole recombination, leading to light emission.High photoluminescence quantum yield, tunable emission color, good charge-carrier balance.Bis(8-hydroxyquinoline) zinc (Znq2) derivatives mdpi.com

In the realm of organic photovoltaics (OPVs), preventing the quenching of excitons (bound electron-hole pairs) at the electrode interface is crucial for high efficiency. Materials that can block excitons while allowing for efficient charge transport are known as exciton (B1674681) blocking layers (EBLs). While specific research on Benzyl 8-hydroxyquinoline-2-carboxylate as an EBL is not extensively documented, the fundamental properties of 8-hydroxyquinoline derivatives suggest their potential in this application. An effective electron-conducting EBL needs to have a high lowest unoccupied molecular orbital (LUMO) energy level to block excitons from the acceptor layer, while still facilitating electron transport to the cathode. researchgate.net Certain organic materials have been shown to function as both electron conductors and exciton blockers, leading to improved fill factors in OPV devices. researchgate.net

Chemical Sensing Technologies

The ability of the 8-hydroxyquinoline scaffold to form stable and often fluorescent complexes with a wide array of metal ions has made it a valuable component in the design of chemosensors. nih.gov This chelating property is central to its application in detecting and quantifying metal ions in various environments. nih.gov

8-Hydroxyquinoline and its derivatives are widely recognized as fluorophoric ligands that can signal the presence of metal ions through changes in their fluorescence. nih.gov The chelation of a metal ion can lead to a significant enhancement or quenching of the fluorescence signal. This "turn-on" or "turn-off" response provides a sensitive method for metal ion detection.

Aluminum (Al³⁺): 8-Hydroxyquinoline derivatives have been extensively studied as fluorescent sensors for aluminum ions. rroij.com

Zinc (Zn²⁺): Numerous fluorescent chemosensors based on 8-hydroxyquinoline have been developed for the detection of zinc ions. nih.govnih.govmdpi.com These sensors are important for monitoring zinc in biological and environmental systems. The design of these sensors often involves creating a specific binding pocket for Zn²⁺ that, upon complexation, alters the electronic structure of the fluorophore and enhances fluorescence. nih.govrsc.org

Copper (Cu²⁺): While some 8-hydroxyquinoline-based sensors show fluorescence enhancement with certain ions, the presence of copper(II) ions often leads to fluorescence quenching. nih.gov This quenching mechanism can also be exploited for the selective detection of Cu²⁺. frontiersin.orgnih.gov

Mercury (Hg²⁺): The detection of the highly toxic mercury ion is a critical area of research. 8-Hydroxyquinoline benzoates have been shown to exhibit a pronounced fluorescence enhancement in the presence of Hg²⁺ ions. nih.gov Other structurally simple 8-hydroxyquinoline derivatives have been designed as "ON-OFF" fluorosensors for aqueous mercuric ions. nih.gov

Target Ion Sensing Mechanism Observed Response
Al³⁺Chelation leading to rigidification and enhanced emission.Fluorescence enhancement. rroij.com
Zn²⁺Inhibition of photoinduced electron transfer (PET) upon chelation.Fluorescence enhancement. nih.govnih.gov
Cu²⁺Paramagnetic quenching or energy transfer.Fluorescence quenching. nih.gov
Hg²⁺Chelation-enhanced fluorescence (CHEF).Fluorescence enhancement. nih.gov

The versatility of the 8-hydroxyquinoline framework allows for the rational design of probes with high selectivity for specific metal ions. By modifying the substituents on the quinoline (B57606) ring, researchers can fine-tune the steric and electronic properties of the binding site, thereby enhancing the affinity for a particular ion over others. google.com For instance, the development of ratiometric fluorescent sensors allows for more accurate measurements by comparing the fluorescence intensity at two different wavelengths, which can correct for variations in probe concentration and environmental factors. The goal is to create probes that are not only sensitive but also highly selective, enabling the detection of a specific ion even in the presence of a complex mixture of other metal ions. nih.gov

Corrosion Inhibition

The protective properties of 8-hydroxyquinoline and its derivatives extend to the field of corrosion science. These compounds can form a protective layer on metal surfaces, thereby inhibiting the corrosion process, particularly in acidic environments. najah.edunajah.eduresearchgate.net

The mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives involves the adsorption of the inhibitor molecules onto the metal surface. najah.edumdpi.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic rings. najah.edu These electrons can coordinate with the vacant d-orbitals of the metal, forming a stable, protective film. This film acts as a barrier, isolating the metal from the corrosive medium. mdpi.com

Studies on various metals, including mild steel and magnesium alloys, have demonstrated the effectiveness of 8-hydroxyquinoline derivatives as corrosion inhibitors. najah.edumdpi.com The efficiency of inhibition is often dependent on the concentration of the inhibitor and the nature of the corrosive environment. mdpi.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that these compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. najah.edumdpi.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. najah.edunajah.edu

Radiopharmaceutical Applications (e.g., Bifunctional Chelators)

The 8-hydroxyquinoline (8HQ) scaffold is a subject of interest in the design of radioprotective agents. Research has shown that certain 8HQ derivatives can protect cells from gamma-ray radiation. nih.gov The mechanism of this protection is thought to be related to their ability to interact with metal ions, such as the zinc(II) ion present in critical proteins like p53, which is involved in apoptosis following radiation-induced cellular damage. nih.gov

While specific studies on this compound as a bifunctional chelator for radiopharmaceuticals are not extensively documented, the foundational properties of the 8-hydroxyquinoline-2-carboxylic acid moiety suggest its potential in this area. A bifunctional chelator is a molecule that can bind to a metal ion while also being attached to a biologically active molecule, such as a monoclonal antibody, to target specific tissues or cells. The esterification of the carboxylic acid to a benzyl group could modify the lipophilicity and pharmacokinetic properties of the chelator, which are critical parameters in the design of radiopharmaceutical agents. The parent compound, 8-hydroxyquinoline-2-carboxylic acid, is a known tridentate chelating agent, forming stable complexes with various metal ions. chemicalbook.com This inherent chelating ability is a prerequisite for its potential use in sequestering radiometals for diagnostic imaging or therapeutic applications.

Further research into the radiolabeling of this compound and its derivatives with medically relevant radioisotopes would be necessary to fully elucidate its potential as a bifunctional chelator in nuclear medicine.

Analytical Chemistry Applications (e.g., Gravimetric Analysis, Metal Ion Extraction)

The use of 8-hydroxyquinoline and its derivatives is well-established in the field of analytical chemistry, particularly for the qualitative and quantitative analysis of metal ions. rroij.comscispace.com These compounds are recognized as excellent reagents for gravimetric analysis and for the extraction of metal ions from various matrices. rroij.comscispace.com

Gravimetric Analysis:

Gravimetric analysis relies on the formation of a stable, insoluble precipitate that can be weighed to determine the amount of an analyte. 8-Hydroxyquinoline forms insoluble metal complexes with a wide variety of metal ions. rroij.comscispace.com The general procedure involves the precipitation of the metal-oxine complex from a solution under controlled pH conditions. For instance, manganese can be quantitatively precipitated with 8-hydroxyquinoline, and the resulting complex, Mn(C₉H₆ON)₂, can be dried and weighed. ias.ac.in Similarly, aluminum can be determined gravimetrically using 8-hydroxyquinoline, though careful control of precipitation conditions is crucial to avoid errors from co-precipitation of the reagent or formation of mixed-ligand species. rsc.orgnist.gov While specific protocols for this compound are not detailed in the literature, its structural similarity to 8-hydroxyquinoline suggests its potential as a precipitating agent, with the benzyl group potentially influencing the solubility and crystal morphology of the resulting metal complexes.

Metal Ion Extraction:

Solvent extraction is a powerful technique for separating and pre-concentrating metal ions. 8-Hydroxyquinoline and its derivatives are effective extracting agents due to the formation of neutral metal complexes that are soluble in organic solvents. scispace.com The process typically involves shaking an aqueous solution containing the metal ion with an organic solvent containing the 8-hydroxyquinoline derivative. The metal-oxine complex partitions into the organic phase, allowing for its separation from the aqueous phase. This technique is valuable for removing interfering ions or for concentrating trace metals prior to analysis by methods such as atomic absorption spectroscopy or spectrophotometry.

8-Hydroxyquinoline-2-carboxylic acid itself is a known metal ion chelator. chemimpex.comrsc.org The esterification to form this compound would likely enhance its lipophilicity, making it a potentially more efficient extractant for metal ions into non-polar organic solvents. The selectivity and efficiency of extraction can be tuned by modifying the substituents on the 8-hydroxyquinoline ring and by controlling the pH of the aqueous phase. For example, 8-hydroxyquinoline has been used for the spectrophotometric determination of iron(III) in water samples by extracting the iron complex into chloroform. phytojournal.comresearchgate.net

The table below summarizes the well-established analytical applications of the parent 8-hydroxyquinoline scaffold.

ApplicationTechniqueTarget AnalytesPrinciple
Gravimetric AnalysisPrecipitationAl³⁺, Mn²⁺, and other metal ionsFormation of a stable, insoluble metal-oxine precipitate. ias.ac.inrsc.orgnist.gov
Metal Ion ExtractionSolvent ExtractionFe³⁺, and other transition metalsFormation of a neutral, organic-soluble metal-oxine complex. scispace.comphytojournal.com
SpectrophotometryColorimetryFe³⁺Formation of a colored metal-oxine complex for quantitative analysis. phytojournal.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing Benzyl (B1604629) 8-hydroxyquinoline-2-carboxylate and its analogues. While traditional methods like the Skraup or Friedlander syntheses provide foundational routes to the core 8-hydroxyquinoline (B1678124) structure, modern synthetic chemistry offers greener alternatives. scispace.com

Key areas for exploration include:

Microwave-Assisted Synthesis : This technique has been successfully used to prepare related 8-hydroxyquinoline-2-carboxanilides, often resulting in good yields and reduced reaction times. nih.gov Applying microwave irradiation to the esterification of 8-hydroxyquinoline-2-carboxylic acid with benzyl alcohol could offer a more efficient synthetic pathway.

Green Catalysis and Solvents : The use of recyclable catalysts and aqueous reaction media is a growing trend in quinoline (B57606) synthesis. mdpi.com Future work could investigate phase-transfer catalysis or novel catalytic systems to produce Benzyl 8-hydroxyquinoline-2-carboxylate with a smaller environmental footprint.

Advanced Deprotection Strategies : The synthesis of derivatives often involves protecting the phenolic hydroxyl group. Recent advancements in photoredox catalysis, such as silicon-assisted C–O bond cleavage, offer mild and highly chemoselective methods for deprotection that could be adapted for syntheses involving this scaffold. acs.orgacs.org

Elucidation of Broader Biological Mechanisms and Targets

The biological activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, which is crucial for the function of many enzymes. nih.govrroij.com However, the precise molecular targets and downstream effects of this compound are yet to be fully understood.

Future investigations should aim to:

Identify Specific Enzyme Inhibition : While the parent scaffold is known to inhibit 2OG-dependent enzymes, the specific affinity and inhibitory profile of the benzyl ester against this enzyme class remain unknown. nih.gov

Explore Iron Chelation and Homeostasis : 8-hydroxyquinoline-2-carboxylic acid has been identified as a potent iron chelator in the gut of certain insects, where it helps control the microbiome. rsc.org Research is needed to determine if this compound retains this iron-chelating ability and if it can be harnessed to target iron-dependent pathways in pathogens or cancer cells.

Investigate Antiviral Mechanisms : Derivatives of 8-HQ have shown activity against viruses such as dengue and the highly pathogenic H5N1 avian influenza. nih.gov Studies have suggested that these compounds may act early in the viral lifecycle, reducing the production of viral proteins. nih.gov Future work should focus on pinpointing the exact viral or host proteins that this compound interacts with to exert its antiviral effects.

Uncover Novel Anticancer Pathways : Beyond general cytotoxicity, the specific mechanisms by which this compound could induce cancer cell death are a critical area for research. This includes its potential to intercalate into DNA or inhibit key enzymes in cancer proliferation. nih.gov

Rational Design of Targeted Therapeutics with Enhanced Efficacy

Rational drug design offers a pathway to transform this compound from a lead compound into a potent therapeutic agent. This involves systematically modifying its structure to improve its biological activity, selectivity, and pharmacokinetic properties.

Key strategies for future development include:

Structure-Activity Relationship (SAR) Studies : Comprehensive SAR studies are needed to understand how modifications to the benzyl and quinoline moieties affect efficacy. For related compounds, it has been shown that increasing lipophilicity and adding electron-withdrawing substituents can enhance antiviral activity. nih.gov Similar principles could be applied to design more potent versions of this compound.

Hybrid Molecule Synthesis : A promising approach is the creation of hybrid molecules that combine the 8-hydroxyquinoline scaffold with other pharmacologically active agents. This strategy has been explored by linking 8-HQ to antibiotics like ciprofloxacin (B1669076) to create novel antibacterial agents. nih.gov

Glycoconjugation : To improve bioavailability and pharmacokinetic properties, the compound can be attached to sugar molecules. This technique of glycoconjugation has been shown to enhance the anticancer properties of 8-HQ derivatives. nih.gov

Targeted Delivery Systems : Developing formulations or nanoparticle-based delivery systems could help target the compound to specific tissues or cells, maximizing its therapeutic effect while minimizing potential off-target effects.

Exploration of New Material Science Applications

The 8-hydroxyquinoline scaffold is not only valuable in medicine but also in material science, primarily due to its electronic and photophysical properties. scispace.comrroij.com These properties are derived from its rigid, planar structure and its potent metal-chelating ability. rroij.com

Future research into this compound could focus on:

Organic Light-Emitting Diodes (OLEDs) : 8-HQ and its derivatives are widely used as electron carriers and fluorescent emitters in OLEDs. scispace.comrroij.com The specific electronic properties of this compound and its metal complexes should be investigated to assess their potential for creating more efficient and stable OLED devices.

Fluorescent Chemosensors : The fluorescence of 8-hydroxyquinoline is often quenched but can be significantly enhanced upon chelation with metal ions like Al³⁺ and Zn²⁺. scispace.comrroij.com This makes it an excellent platform for developing selective chemosensors. Future work could explore the unique sensing capabilities of the benzyl ester derivative for detecting environmentally or biologically important metal ions.

Novel Polymer Development : Incorporating the this compound moiety into polymer chains could lead to new materials with unique optical, electronic, or metal-binding properties for a range of advanced applications.

Advanced Computational Simulations for Predictive Modeling and Drug Design

Computational chemistry provides powerful tools to accelerate the research and development process, offering insights that can guide laboratory experiments.

Future computational studies on this compound should include:

Molecular Docking : Docking simulations can predict how the molecule binds to the active sites of various target proteins, such as viral enzymes or human kinases. Such studies have been used to model the interaction of related quinoline derivatives with HIV integrase, revealing key binding interactions. nih.gov These predictions can help prioritize which biological targets to investigate experimentally.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the compound within a biological environment, providing insights into its stability, conformational changes, and interactions with target molecules over time.

Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models, researchers can create mathematical relationships between the chemical structure of a series of derivatives and their biological activity. This allows for the virtual screening and design of new compounds with predicted high efficacy.

Prediction of Material Properties : Computational models can be used to predict the electronic and photophysical properties of the molecule, aiding in the design of new materials for applications like OLEDs and sensors before undertaking costly and time-consuming synthesis.

Q & A

Q. What synthetic methods are commonly employed for the preparation of Benzyl 8-hydroxyquinoline-2-carboxylate, and how is the product characterized?

The compound is synthesized via a coupling reaction involving 8-hydroxyquinoline-2-carboxylic acid, benzyl alcohol, triphenylphosphine, and diisopropyl azodicarboxylate in tetrahydrofuran (THF). Post-synthesis purification is achieved using reverse-phase chromatography. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which verify the benzyl ester linkage and quinoline backbone. For example, the NMR spectrum exhibits characteristic aromatic proton signals, while MS confirms the molecular ion peak matching the theoretical mass .

Q. What analytical techniques are most effective in confirming the structural integrity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) is critical for assessing purity, while NMR (¹H and ¹³C) and MS provide structural validation. The quinoline ring protons appear as distinct aromatic resonances in the 7–9 ppm range in ¹H NMR, and the benzyl ester group is confirmed via a triplet near 5.4 ppm (CH₂). MS data should align with the molecular formula (C₁₇H₁₃NO₃), with a molecular ion peak at m/z 279.09 (M⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Systematic optimization involves varying the molar ratio of reactants (e.g., benzyl alcohol to carboxylic acid), solvent choice (e.g., THF vs. DMF), and reaction temperature. Design of Experiments (DoE) methodologies, such as factorial designs, can identify critical parameters. Post-reaction, reverse-phase HPLC with gradient elution (e.g., acetonitrile/water) effectively isolates the product, achieving >95% purity. Kinetic studies under controlled anhydrous conditions may further enhance yield .

Q. What mechanistic insights explain the role of this compound as a Rce1 protease inhibitor in cancer research?

The compound disrupts Ras protein membrane localization by inhibiting Rce1-mediated proteolytic cleavage. Structural studies suggest the 8-hydroxyquinoline moiety chelates zinc ions in the Rce1 active site, while the benzyl ester enhances lipophilicity for membrane penetration. Competitive inhibition assays (e.g., fluorescence polarization) and molecular docking simulations are used to validate binding affinity and mechanism .

Q. Can this compound act as a directing group in transition-metal-catalyzed C–H functionalization reactions?

The 8-hydroxyquinoline scaffold is known to coordinate transition metals (e.g., Pd, Cu), enabling regioselective C–H activation. For example, in palladium-catalyzed arylation, the quinoline nitrogen and hydroxyl group direct ortho-functionalization. Researchers can adapt protocols from analogous quinoline derivatives, such as 8-aminoquinoline-directed C–H arylation, to explore its utility in synthesizing complex heterocycles .

Q. How do structural modifications of this compound influence its bioactivity and physicochemical properties?

Structure-activity relationship (SAR) studies involve synthesizing analogs with variations in the benzyl group (e.g., electron-withdrawing substituents) or quinoline ring (e.g., halogenation). Physicochemical properties (logP, solubility) are assessed via shake-flask methods, while bioactivity is tested in cell-based assays (e.g., IC₅₀ determination in cancer cell lines). Computational tools like QSAR models can predict optimal modifications for enhanced potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.